2-Cyclohexylphenol
Overview
Description
2-Cyclohexylphenol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6093. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Chemistry Applications : Amandi et al. (2007) investigated the use of supercritical carbon dioxide as an eco-friendly medium for synthesizing o-cyclohexylphenol. They focused on continuous synthesis using solid acid catalysts, highlighting the importance of choosing appropriate alkylating agents for efficient results (Amandi et al., 2007).
Organic Synthesis : Multiple studies have explored novel methods for synthesizing 2-cyclohexylphenol derivatives. For example, Liao et al. (2013) described an iodine-catalyzed method for producing 2-arylsulfanylphenols from thiols and cyclohexanones (Liao et al., 2013). Similarly, Yang et al. (2013) developed a palladium-catalyzed process to synthesize 2-arylphenols (Yang et al., 2013).
Fungicidal Activity : Clifford et al. (1972) synthesized various substituted 2- and 4-cyclohexylphenols, examining their fungicidal activities against powdery mildews. The study provided insights into the structure-activity relationship of these compounds (Clifford et al., 1972).
Biosynthesis Research : Research by Yin et al. (2014) on Streptomyces sp. YIM56141 demonstrated that cycloheximide and actiphenol production is governed by single biosynthetic machinery featuring an acyltransferase-less type I polyketide synthase. This finding has implications for understanding the biosynthesis of complex organic molecules (Yin et al., 2014).
Industrial Applications : Saidi and Jahangiri (2017) explored the conversion of cyclohexanone, a key intermediate in this compound synthesis, into jet fuel range hydrocarbons, highlighting the potential industrial applications of these compounds (Saidi & Jahangiri, 2017).
Catalysis : Anand et al. (2002) studied the alkylation of phenol with cyclohexanol and cyclohexene, using various zeolite catalysts. They focused on the production of cyclohexylphenol, a compound related to this compound, providing valuable insights into the optimization of catalysts for such reactions (Anand et al., 2002).
Safety and Hazards
2-Cyclohexylphenol is a solid and is considered an irritant that may cause serious eye injury . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Mechanism of Action
Mode of Action
Like other phenolic compounds, it may interact with cellular targets through hydrogen bonding and hydrophobic effects . More detailed studies are required to elucidate the specific interactions and changes resulting from the action of 2-Cyclohexylphenol .
Biochemical Pathways
Phenolic compounds, in general, can influence a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As a phenolic compound, it may exhibit antioxidant activity, potentially neutralizing harmful free radicals in the body . Specific effects of this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of this compound .
Properties
IUPAC Name |
2-cyclohexylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPPTGLVPEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059487 | |
Record name | Phenol, 2-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Cyclohexylphenol | |
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CAS No. |
119-42-6, 26570-85-4 | |
Record name | 2-Cyclohexylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Cyclohexylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119426 | |
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Record name | Phenol, cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026570854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CYCLOHEXYLPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6093 | |
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Record name | Phenol, 2-cyclohexyl- | |
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Record name | Phenol, 2-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.930 | |
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Record name | Cyclohexylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.452 | |
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Record name | O-CYCLOHEXYLPHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR1PB30LI | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways observed for 2-cyclohexylphenol during catalytic hydrotreatment?
A1: Research suggests that this compound, an intermediate in the hydrodeoxygenation (HDO) of dibenzofuran, undergoes further reactions under catalytic hydrotreatment conditions. [] While specific pathways might vary depending on the catalyst and reaction conditions, studies indicate the possibility of dehydrogenation to form products like biphenyl. [, ] Additionally, this compound exhibits higher reactivity compared to dibenzofuran in such reactions. []
Q2: What is the significance of studying the alkylation of phenol with cyclohexene in the context of this compound?
A3: Understanding the alkylation of phenol with cyclohexene provides insights into a potential synthesis route for this compound. [] Research indicates that aluminum phenolate can catalyze this alkylation, favoring ortho-alkylation to yield this compound. [] This knowledge is crucial for developing efficient methods for producing this compound, which can be further utilized in various applications.
Q3: Are there any specific spectroscopic data available for characterizing this compound?
A4: While the provided research excerpts do not delve into detailed spectroscopic characterization, one study mentions the synthesis and spectral properties of zinc phthalocyanines containing this compound moieties. [] This suggests that techniques like NMR, IR, and mass spectrometry can be employed for structural elucidation and identification of this compound.
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